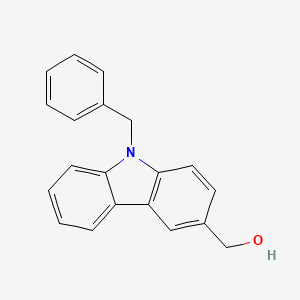

(9-Benzyl-9H-carbazol-3-YL)methanol

Description

Structure

3D Structure

Properties

CAS No. |

481695-70-9 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(9-benzylcarbazol-3-yl)methanol |

InChI |

InChI=1S/C20H17NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,22H,13-14H2 |

InChI Key |

DUKGOGPTXHWJTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)CO)C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Benzyl 9h Carbazol 3 Yl Methanol and Analogous Structures

Strategies for N-Benzylation of Carbazole (B46965) Derivatives

The introduction of a benzyl (B1604629) group at the nitrogen atom of the carbazole ring is a common strategy to enhance solubility and introduce a point for further functionalization. This transformation is typically achieved through nucleophilic substitution reactions where the carbazole anion reacts with a benzyl halide.

A general and efficient method involves the deprotonation of the carbazole nitrogen with a suitable base, followed by quenching with benzyl bromide or chloride. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile. For instance, the N-benzylation of carbazole can be readily accomplished using benzyl bromide in the presence of a base. clockss.org

A specific example is the synthesis of 6-(9-Benzyl-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine, where the initial step involves the N-benzylation of a carbazole precursor. This highlights the compatibility of the N-benzylation reaction with various functional groups present on the carbazole core.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Carbazole | Benzyl bromide, KOH, Acetone, rt, 2h | 9-Benzyl-9H-carbazole | High | clockss.org |

| 3-Bromo-9H-carbazole | Benzyl chloride, Base | 9-Benzyl-3-bromo-9H-carbazole | N/A | scispace.com |

| 9H-Carbazole | Benzyl halide, K2CO3 | N-benzylcarbazole | High | clockss.org |

Regioselective Functionalization at the Carbazole C3-Position

The C3 position of the carbazole nucleus is often targeted for functionalization due to its significant influence on the electronic properties of the molecule. Several strategies have been developed to achieve regioselective substitution at this site, broadly categorized into C-H functionalization and cross-coupling methodologies.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules. In the context of carbazoles, transition-metal catalysis has enabled the selective activation and functionalization of the C3-H bond. nih.govchim.it

Palladium-catalyzed reactions, in particular, have been instrumental in this regard. For instance, a method for the synthesis of unsymmetrical carbazoles involves the intramolecular functionalization of an arene C-H bond, which can be directed to the C3 position depending on the substrate design. nih.gov These reactions often proceed via the formation of a palladacycle intermediate, which then undergoes further reaction to install the desired functional group. The choice of directing group and oxidant is crucial for achieving high regioselectivity and yield.

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| Biaryl amide | Pd(OAc)2, DMSO, O2 | 3-Substituted carbazole | Good to Excellent | nih.gov |

| Benzoquinone | Pd(II) catalyst | Mono- or di-substituted benzoquinone | N/A | nih.gov |

Cross-Coupling Methodologies

Cross-coupling reactions provide a versatile platform for the formation of carbon-carbon bonds at the C3 position of the carbazole ring. These methods typically involve the reaction of a C3-halogenated or C3-metalated carbazole with a suitable coupling partner, catalyzed by a transition metal, most commonly palladium.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a C3-boronic acid or ester derivative of carbazole with an aryl or benzyl halide, or vice versa. nih.govnih.govmdpi.comresearchgate.netorganic-chemistry.org The reaction is known for its high functional group tolerance and generally proceeds with good to excellent yields. For example, 3-arylindazoles have been synthesized in excellent yields via Suzuki-Miyaura coupling, demonstrating the applicability of this method to related heterocyclic systems. nih.gov

| Carbazole Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)2, XPhos, K3PO4, dioxane/H2O, 100 °C | 3-(Indol-5-yl)indazole | 95 | nih.gov |

| 4-Substituted NH-free indazoles | Arylboronic acids | Palladium catalyst | C7-arylated indazoles | N/A | researchgate.net |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding C3-halocarbazole. This organozinc species is then coupled with an aryl or benzyl halide in the presence of a palladium or nickel catalyst. beilstein-archives.orgorganic-chemistry.orgnih.govnih.gov This method offers a powerful way to form C(sp2)-C(sp3) bonds, making it suitable for the introduction of a benzyl group at the C3 position.

| Carbazole Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Secondary alkylzinc halides | Aryl bromides/chlorides | Pd(OAc)2, CPhos, THF | Branched-alkyl-substituted arenes | High | organic-chemistry.orgnih.gov |

| Benzylzinc halides | 6-Bromobenzofuran | Palladium catalyst | 4-Benzyl-3-ethoxy-1H-pyrazoles | N/A | researchgate.netresearchgate.net |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. leah4sci.combyjus.com To synthesize a C3-benzylated carbazole, a C3-halocarbazole could be coupled with a styrene (B11656) derivative, followed by reduction of the resulting double bond. Alternatively, a reductive Heck coupling can directly form the C-C single bond. beilstein-journals.org

| Carbazole Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl or vinyl halide | Alkene | Palladium catalyst, Base | Substituted alkene | N/A | leah4sci.combyjus.com |

Synthesis of Carbazole Alcohols and Related Motifs

The synthesis of the target molecule, (9-Benzyl-9H-carbazol-3-YL)methanol, requires the introduction of a hydroxymethyl group at the C3 position. A common and straightforward approach is the reduction of a C3-carbaldehyde or a C3-carboxylic acid ester derivative.

The reduction of 9H-carbazole-3-carbaldehyde to the corresponding alcohol has been a subject of study. While standard reduction with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) has been reported to sometimes lead to the loss of the formyl group, careful control of reaction conditions can achieve the desired transformation. organic-chemistry.orgresearchgate.netechemi.com The use of stronger reducing agents like lithium aluminum hydride (LiAlH4) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is also a viable option and can efficiently reduce both aldehydes and esters to the corresponding primary alcohols. leah4sci.combyjus.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

A plausible synthetic route to this compound would, therefore, involve the N-benzylation of 9H-carbazole-3-carbaldehyde, followed by the reduction of the aldehyde functionality.

| Starting Material | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| Aldehydes/Ketones | NaBH4, Methanol | Primary/Secondary Alcohols | High | ugm.ac.idmasterorganicchemistry.com |

| Carboxylic acids/Esters | LiAlH4, THF | Primary Alcohols | High | byjus.commasterorganicchemistry.com |

| 9H-Carbazole-3-carbaldehyde | NaBH4, Methanol (controlled) | (9H-Carbazol-3-yl)methanol | N/A | organic-chemistry.orgresearchgate.netechemi.com |

Advanced Synthetic Routes to Polyfunctionalized Carbazole Scaffolds

The development of one-pot and domino reactions has significantly advanced the synthesis of complex and polyfunctionalized carbazole scaffolds. These strategies offer increased efficiency by minimizing purification steps and reducing waste.

Domino Diels-Alder reactions have been successfully employed for the synthesis of polyfunctionalized carbazoles. beilstein-archives.orgnih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org These reactions often start from readily available indole (B1671886) derivatives and proceed through a cascade of transformations to construct the carbazole core with multiple substituents in a single operation. For example, a one-pot, two-step reaction involving a Diels-Alder reaction followed by an oxidation step can provide access to a variety of polyfunctionalized carbazole derivatives in good yields. beilstein-archives.orgnih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

Another advanced approach involves tandem C-H functionalization and C-N bond formation, catalyzed by palladium, to assemble unsymmetrical carbazoles. nih.gov These methods demonstrate the power of modern synthetic organic chemistry in constructing complex heterocyclic systems with high levels of control and efficiency.

| Reaction Type | Key Features | Starting Materials | Products | Reference |

| Domino Diels-Alder | One-pot, high efficiency, atom economy | 3-(Indol-3-yl)maleimides, Chalcones | Polyfunctionalized carbazoles | beilstein-archives.orgnih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org |

| Tandem C-H Functionalization/C-N Formation | High regioselectivity, synthesis of unsymmetrical carbazoles | Biaryl amides | Substituted carbazoles | nih.gov |

| One-pot Friedländer Annulation | Solvent-free, pseudo multicomponent | Tetrahydrocarbazol-1-one, malononitrile, carbazole carboxaldehyde | Carbazole fused pyridocarbazoles | scispace.comias.ac.in |

Chemical Reactivity and Transformation Pathways of 9 Benzyl 9h Carbazol 3 Yl Methanol

Reactions Involving the Methanol (B129727) Moiety

The methanol group attached to the carbazole (B46965) ring at the 3-position behaves as a typical benzylic alcohol, undergoing a variety of well-established transformations. These reactions are crucial for modifying the periphery of the molecule, allowing for the introduction of new functional groups and the extension of the molecular framework.

Oxidation: The primary alcohol of (9-Benzyl-9H-carbazol-3-YL)methanol can be readily oxidized to the corresponding aldehyde, (9-Benzyl-9H-carbazol-3-YL)carbaldehyde, or further to the carboxylic acid, 9-Benzyl-9H-carbazole-3-carboxylic acid. The choice of oxidizing agent dictates the final product. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are typically employed for the selective oxidation to the aldehyde. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will facilitate the complete oxidation to the carboxylic acid.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo Fischer esterification to form the corresponding ester. This reaction is a straightforward method for introducing a variety of acyl groups. The reaction typically requires refluxing in the presence of a catalytic amount of a strong acid like sulfuric acid.

Etherification: The hydroxyl group can also be converted into an ether linkage. For example, Williamson ether synthesis can be employed by first deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to attack an alkyl halide, yielding the corresponding ether derivative.

Further Functionalization of the Carbazole Core

The carbazole nucleus is an electron-rich aromatic system, making it susceptible to a range of functionalization reactions. The existing substituents, the benzyl (B1604629) group at the 9-position and the methanol moiety at the 3-position, influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Strategies

The carbazole ring system is activated towards electrophilic aromatic substitution. The positions most susceptible to attack are generally C-3, C-6, C-1, and C-8. Given that the C-3 position is already substituted in this compound, further substitution is directed to the remaining activated positions. The benzyl group at the nitrogen atom does not significantly alter the directing effects of the carbazole nucleus itself.

Nitration: Nitration of carbazole derivatives typically occurs at the 3 and 6 positions. For 3-substituted carbazoles, nitration is expected to occur at the 6-position, and potentially at the 1 and 8-positions, depending on the reaction conditions. Treatment with nitric acid in the presence of a strong acid catalyst like sulfuric acid can introduce a nitro group onto the carbazole core beilstein-journals.orgacs.org.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction proceeds via an electrophilic substitution mechanism, and for a 3-substituted carbazole, the halogen is expected to be introduced at the 6-position primarily.

Formylation: Formylation of the carbazole ring can be accomplished through methods like the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a formamide (B127407) derivative (e.g., N,N-dimethylformamide). This reaction typically introduces a formyl group at the 3 or 6-position of the carbazole ring.

Transition Metal-Catalyzed Functionalization of C-H Bonds

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, offering high regioselectivity and efficiency.

Palladium catalysts are widely used for the C-H functionalization of carbazoles. These reactions often proceed via a directing group strategy to achieve high regioselectivity. In the case of this compound, the methanol group itself or a derivative thereof could potentially act as a directing group.

Recent studies have shown that palladium can catalyze the direct C-H alkylation and acylation of carbazoles, often with the assistance of a transient directing mediator like norbornene semanticscholar.orgnih.gov. Density functional theory (DFT) calculations have provided insights into the mechanism of these reactions, suggesting that C-H activation is the rate-determining step rsc.orgbohrium.com. The C1-position is often the most kinetically favorable site for functionalization due to the formation of a stable six-membered ring C-H activation intermediate rsc.orgbohrium.com.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Yield | Reference |

|---|---|---|---|---|

| C-H Alkylation | Pd(OAc)2, Norbornene, K2CO3 | C1 | Good to Excellent | semanticscholar.orgnih.gov |

| C-H Acylation | Pd(OAc)2, Norbornene, K2CO3, Anhydride | C1 | Good to Excellent | semanticscholar.orgnih.gov |

| C-H Arylation | Pd(OAc)2, Ligand, Oxidant | Various | Moderate to Good | mdpi.com |

Besides palladium, other transition metals such as rhodium and iridium have also proven effective in catalyzing the C-H functionalization of carbazoles.

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly Rh(III) complexes, have been employed for C-H activation and subsequent annulation reactions to construct more complex fused systems chim.it. These reactions often utilize a directing group to control the regioselectivity. Theoretical studies have been conducted to understand the mechanism of rhodium-catalyzed C-H functionalization, suggesting various possible catalytic cycles including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways semanticscholar.org.

Iridium-Catalyzed Reactions: Iridium catalysts have been utilized for the direct C-H amination and arylation of carbazole derivatives. Mechanistic studies, including DFT calculations, suggest that iridium-catalyzed C-H arylation proceeds through a concerted metalation-deprotonation (CMD) pathway nih.gov. Iridium catalysis has also been applied in H/D exchange reactions for the site-selective deuteration of carbazoles, which can be valuable for mechanistic studies and the synthesis of labeled compounds acs.org.

| Metal | Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |

|---|---|---|---|---|

| Rhodium | C-H Annulation | [RhCpCl2]2, AgSbF6 | C1 | chim.it |

| Iridium | C-H Amination | [Ir(cod)Cl]2, Ligand, Base | Various | acs.org |

| Iridium | C-H Arylation | [Ir(cod)(py)(PCy3)]PF6, Ag2CO3 | Various | nih.gov |

| Iridium | H/D Exchange | [CpIrCl2]2, AgNTf2, D2O | C1/C8 | acs.org |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new synthetic routes.

For palladium-catalyzed C-H functionalization , DFT studies have elucidated the crucial role of norbornene as a transient directing group. The proposed mechanism involves the coordination of the carbazole nitrogen to the palladium center, followed by a norbornene-assisted C-H activation at the C1 position to form a stable six-membered palladacycle. This intermediate then undergoes further reaction with the coupling partner, followed by reductive elimination to afford the functionalized carbazole and regenerate the active palladium catalyst rsc.orgbohrium.comdntb.gov.ua.

In rhodium-catalyzed C-H activation , the mechanism is believed to involve the formation of a five- or six-membered rhodacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. The directing group on the carbazole substrate plays a key role in facilitating this step and controlling the regioselectivity. The subsequent steps involve coordination of the coupling partner, migratory insertion, and reductive elimination or protonolysis to yield the final product and regenerate the rhodium catalyst semanticscholar.orgnih.gov.

For iridium-catalyzed C-H functionalization , mechanistic studies, including kinetic and computational analyses, have provided evidence for a CMD mechanism in C-H arylation reactions nih.gov. In the case of intramolecular C-H amination, the reaction is proposed to proceed through an iridium(III)-catalyzed dehydrogenative cyclization, where a copper co-catalyst is often used with air as the terminal oxidant acs.org. The reaction is initiated by the coordination of the directing group, followed by C-H activation to form an iridacycle intermediate.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For (9-Benzyl-9H-carbazol-3-YL)methanol, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the carbazole (B46965) and benzyl (B1604629) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific coupling patterns (doublets, triplets, multiplets) would allow for the assignment of protons on each ring. The benzylic methylene (B1212753) protons (-CH₂-) attached to the carbazole nitrogen would likely appear as a singlet around 5.5-5.8 ppm. clockss.org The methylene protons of the methanol (B129727) group (-CH₂OH) attached to the carbazole ring are expected as a singlet near 4.6 ppm, while the hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is dependent on concentration and solvent. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. oregonstate.edu The spectrum would show 20 distinct resonances corresponding to the 20 carbon atoms in the molecule, assuming no accidental overlap. Aromatic carbons would resonate in the 110-145 ppm range. The benzylic methylene carbon is anticipated around 48 ppm, and the methanol carbon would be observed in the 60-65 ppm region. clockss.orgrsc.org Quaternary carbons, those without attached protons, would typically show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbazole Aromatic C-H | 7.2 - 8.5 | 110 - 142 |

| Benzyl Aromatic C-H | 7.0 - 7.4 | 126 - 138 |

| N-CH₂ (Benzylic) | ~ 5.7 | ~ 48 |

| C-CH₂OH (Methanol) | ~ 4.6 | ~ 65 |

| OH (Hydroxyl) | Variable (broad) | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the primary alcohol would appear in the 1000-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be seen just below 3000 cm⁻¹. Vibrations corresponding to the C=C stretching of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. A band around 1715 cm⁻¹ seen in a related ester derivative confirms the typical region for carbonyl stretches, which would be absent here, confirming the presence of the alcohol instead. clockss.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy provides insight into the photophysical properties of the molecule, governed by the carbazole chromophore.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum is expected to be characterized by strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated carbazole ring system. Typically, carbazole derivatives show intense absorption bands between 280 nm and 350 nm. The attachment of the benzyl and methanol groups may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted carbazole.

Fluorescence Spectroscopy: Carbazole and its derivatives are well-known for their fluorescent properties. researchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit strong fluorescence emission. Studies on similar 9-benzyl-9H-carbazole derivatives show that they can be highly emissive, and their fluorescence can be sensitive to the local environment, such as solvent polarity. clockss.orgrsc.org The emission spectrum provides information about the energy of the first excited singlet state and can be used to assess the purity and stability of the compound. For instance, a related derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, was developed as a fluorescent chemosensor. clockss.orgdoi.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of approximately 287.13. epa.gov The fragmentation pattern would likely involve several characteristic pathways:

Loss of Benzyl Group: A very common fragmentation for N-benzyl compounds is the cleavage of the C-N bond to lose a benzyl radical, leading to a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom could lead to the loss of a hydrogen atom or the CH₂OH group.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion at [M-18]⁺.

Carbazole Core Fragmentation: The carbazole ring system itself is quite stable and would likely remain intact in many of the major fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 287 | [C₂₀H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 269 | [C₂₀H₁₅N]⁺ | Loss of H₂O (Dehydration) |

| 196 | [C₁₃H₁₀NO]⁺ | Loss of Benzyl Radical (C₇H₇•) |

X-ray Crystallography for Solid-State Structure Determination

Based on crystal structures of related compounds like 9-benzyl-9H-carbazole and 9-benzyl-3-bromo-9H-carbazole, it is expected that the carbazole ring system would be nearly planar. nih.govnih.gov The benzyl group's phenyl ring would likely be oriented at a significant dihedral angle to the carbazole plane, often close to 90 degrees, to minimize steric hindrance. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-stacking between aromatic rings, which dictate the crystal packing. nih.govnih.gov

Exploration of 9 Benzyl 9h Carbazol 3 Yl Methanol and Its Derivatives in Advanced Materials Science

Role in Organic Optoelectronic Materials

The carbazole (B46965) nucleus, a key component of (9-Benzyl-9H-carbazol-3-YL)methanol, is a well-established building block in the design of organic optoelectronic materials. Its electron-donating nature and high triplet energy have made it a versatile component in various devices. The benzyl (B1604629) group at the 9-position of the carbazole can enhance solubility and thermal stability, while the methanol (B129727) group at the 3-position offers a site for further functionalization, allowing for the fine-tuning of the molecule's properties.

Hole Transporting Materials (HTMs) Research

While direct research specifically employing this compound as a primary hole transporting material (HTM) is not extensively documented in the reviewed literature, the foundational carbazole structure is a cornerstone of HTM design. Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, which stem from the nitrogen atom's lone pair of electrons contributing to the aromatic system, facilitating the movement of positive charge carriers. The introduction of a benzyl group can influence the morphological stability of thin films, a crucial factor for device longevity. The methanol group, while not a primary contributor to hole transport, provides a reactive handle for creating more complex HTMs, such as self-assembled monolayers that can modify electrode work functions and improve charge injection.

Emissive Layer Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives are frequently utilized as host materials in the emissive layer, particularly for phosphorescent emitters, due to their high triplet energy. This high triplet energy prevents the back-transfer of energy from the phosphorescent dopant to the host, leading to efficient light emission. Although specific studies on the use of this compound in emissive layers are not prominent, its core structure suggests potential. The benzyl substitution can disrupt intermolecular packing, which could reduce concentration quenching and enhance the efficiency of the emissive layer. The methanol group could be used to attach chromophoric units, thereby creating a single-molecule emissive material with tailored emission colors. Research on other carbazole derivatives has demonstrated that they can be integral to achieving deep-blue electroluminescence, a critical component for full-color displays and white lighting applications. bldpharm.com

Application in Photovoltaic Devices (Solar Cells)

Carbazole-based materials have made significant inroads into the field of organic photovoltaics (OPVs). They are often employed as the donor material in bulk heterojunction solar cells or as a component of the hole-extraction interlayer. The good electron-donating capacity of the carbazole unit makes it suitable for absorbing sunlight and generating excitons. While this compound itself has not been a central focus of OPV research, derivatives such as [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) have been used to create self-assembled monolayers (SAMs) on transparent conductive oxides like indium tin oxide (ITO). researchgate.netbldpharm.com These SAMs can tune the work function of the electrode, leading to improved energy level alignment at the interface and more efficient hole extraction. researchgate.netbldpharm.com This enhancement in charge extraction minimizes recombination losses and can significantly boost the power conversion efficiency (PCE) of the solar cell. bldpharm.com The presence of the methanol group in this compound offers a potential anchoring point for creating similar SAMs.

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the development of fluorescent probes and chemical sensors. The emission properties of carbazole derivatives are often sensitive to their local environment, allowing for the detection of various analytes.

Design Principles for Carbazole-Based Fluorescent Probes

The design of fluorescent probes based on carbazole derivatives hinges on several key principles. The core carbazole unit acts as the fluorophore, providing the fundamental photophysical properties. The substituents on the carbazole ring are then strategically chosen to introduce selectivity and a specific sensing mechanism for the target analyte.

A common design strategy involves the "receptor-spacer-fluorophore" model. In the context of a this compound-based probe, the carbazole would be the fluorophore. The methanol group, or a moiety derived from it, could act as the receptor site, binding to the analyte of interest. The benzyl group at the N-9 position can be modified to fine-tune the probe's solubility and photophysical properties. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), which are modulated by the binding of the analyte to the receptor. For instance, a derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1), was designed as a fluorescent chemosensor. clockss.org In this design, the ester carbonyl group plays a crucial role in the selective binding of the target ion. clockss.org

Sensing Mechanisms and Selectivity Studies

The sensing mechanism and selectivity of carbazole-based probes are intimately linked to their molecular structure. In a notable study, a derivative of 9-benzyl-9H-carbazole was developed for the selective detection of Cerium(III) ions. clockss.org The probe, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1), exhibited a significant increase in fluorescence intensity upon binding with Ce(III) in an ethanol (B145695) solution. clockss.org This "turn-on" fluorescence response is a desirable feature for a sensor as it provides a clear signal.

The selectivity for Ce(III) over other rare earth metal cations was attributed to the specific geometric and electronic matching between the ligand and the ion. clockss.org The larger ionic radius and unoccupied 5d orbital of Ce(III) are believed to facilitate a strong interaction with the ester carbonyl group of the probe. clockss.org This interaction enhances the electron density on the carbazole ring system, leading to an increase in fluorescence. clockss.org The study determined a 1:1 binding stoichiometry between the probe and Ce(III) and calculated a low limit of detection, highlighting the probe's sensitivity. clockss.orgepa.gov

| Probe | Analyte | Sensing Mechanism | Detection Limit | Key Finding |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1) | Ce(III) | Fluorescence enhancement | 7.269 × 10⁻⁶ M clockss.orgepa.gov | High selectivity for Ce(III) over other rare earth metals due to ionic radius and electronic structure matching. clockss.org |

This research demonstrates the potential of designing highly selective and sensitive fluorescent probes based on the this compound framework by modifying the functional groups attached to the carbazole core.

Future Research Directions and Outlook in Benzylcarbazole Methanol Chemistry

Innovations in Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is steering a paradigm shift in synthetic chemistry, moving away from traditional methods towards more environmentally benign processes. For benzylcarbazole methanol (B129727) chemistry, future research will likely prioritize the development of green synthetic routes that improve efficiency, reduce waste, and minimize the use of hazardous substances.

Key areas for innovation include:

Catalytic Systems: Research is expected to move beyond conventional approaches towards the use of advanced catalytic systems. This includes the application of acid ionic liquids as catalysts to facilitate reactions under mild conditions, which has been shown to be effective for synthesizing other 9-benzyl-9H-carbazole derivatives. clockss.org Future work could explore a broader range of reusable solid acid catalysts, photocatalysts, or even enzymatic catalysts to enhance selectivity and reduce environmental impact.

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources for synthesis is a promising avenue. These techniques can significantly shorten reaction times, increase yields, and often allow for solvent-free conditions, aligning perfectly with the principles of green chemistry.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be crucial. This involves designing multi-component reactions where (9-Benzyl-9H-carbazol-3-YL)methanol or its precursors can be assembled in a single, efficient step.

Green Solvents: A major focus will be on replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. The development of synthetic protocols for benzylcarbazole methanol derivatives that are effective in these media is a significant but important challenge.

Rational Design of Next-Generation Carbazole-Based Materials

The principle of "rational design," where molecules are specifically engineered to possess desired properties, is revolutionizing materials science. By leveraging computational modeling and a deep understanding of structure-property relationships, scientists can predict the performance of new materials before undertaking complex synthesis. For this compound, this approach opens the door to creating highly tailored materials for advanced applications.

Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) calculations will continue to be a vital tool for designing novel carbazole (B46965) derivatives. ornl.govresearchgate.net By modeling the electronic structure, energy levels (HOMO/LUMO), and charge transport properties, researchers can systematically tune the molecule. For instance, modifying substituents on the carbazole or benzyl (B1604629) rings can alter the compound's emission color, triplet energy, and charge-carrier mobility for applications in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.govacs.org

Targeted Functionalization: The methanol group at the 3-position and the benzyl group at the 9-position are prime sites for targeted functionalization. The methanol can be converted into a wide array of other functional groups, serving as an anchor point for polymerization or for linking to other molecular entities. The benzyl group can be substituted to fine-tune the electronic properties and solubility of the molecule.

High-Performance Host Materials: Carbazole derivatives are excellent host materials for phosphorescent OLEDs (PHOLEDs) due to their high triplet energy and good hole transport properties. rsc.orgnih.gov Rational design can be used to create next-generation hosts based on the this compound framework. The goal is to achieve high glass transition temperatures for thermal stability and to optimize energy transfer to guest emitter molecules, leading to devices with higher efficiency and longer operational lifetimes. rsc.org

The table below illustrates how rational design principles are applied to carbazole-based host materials for OLEDs, showcasing the performance of different derivatives.

| Host Material | Key Structural Feature | Application | Maximum External Quantum Efficiency (EQE) | Maximum Power Efficiency |

| DMCz | Carbazole units linked by a dimethyl-phenylene spacer | Blue PHOLED | 18.5 ± 0.1% | 36.0 ± 0.7 lm/W |

| PSCzCb | Bipolar host with carbazole (donor) and α-carboline (acceptor) units | Green TADF-OLED | 17.09% | 46.66 lm/W |

| PSCbCz | Bipolar host with α-carboline (donor) and carbazole (acceptor) units | Green TADF-OLED | 17.48% | 47.72 lm/W |

| PVK | Unipolar polymer with pendant carbazolyl groups | Green TADF-OLED | 12.49% | 37.01 lm/W |

This table compiles data from studies on various carbazole derivatives to show the impact of molecular design on device performance. rsc.orgnih.govacs.org

Interdisciplinary Research Synergies

The full potential of this compound and its derivatives can only be unlocked through strong collaborations across different scientific disciplines. The unique properties of the carbazole core make it a "privileged structure" relevant to fields far beyond traditional chemistry. nih.gov

Materials Science and Physics: The development of optoelectronic devices like OLEDs and solar cells requires a synergistic effort. nih.gov Synthetic chemists design and create new carbazole molecules, materials scientists fabricate them into thin films and device architectures, and physicists characterize their photophysical and electrical properties to provide feedback for further molecular refinement. magtech.com.cn

Medicinal Chemistry and Biology: Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. nih.govmdpi.commdpi.com Future research will see increased collaboration between synthetic chemists, who create libraries of new benzylcarbazole methanol analogues, and biologists and pharmacologists, who will perform high-throughput screening and in-depth biological evaluations (e.g., determining IC50 values against cancer cell lines). nih.gov

Computational Science: The role of computational chemists is becoming increasingly central. They collaborate with both materials scientists and medicinal chemists to perform molecular docking studies, predict binding affinities to biological targets, and model the behavior of materials at the molecular level, thereby guiding synthetic efforts and accelerating the discovery process. nih.govmdpi.com

Sensor Technology: The fluorescent properties of carbazole derivatives make them ideal candidates for chemical sensors. clockss.org Interdisciplinary work involving analytical chemists and environmental scientists could lead to the development of highly sensitive and selective sensors based on the this compound framework for detecting pollutants or biologically important species.

The following table outlines the key synergies between different fields in the context of carbazole derivative research.

| Application Area | Key Collaborating Disciplines | Research Focus |

| Organic Electronics (OLEDs, Solar Cells) | Organic Chemistry, Materials Science, Physics, Engineering | Design of molecules with tailored electronic properties, device fabrication and testing, understanding charge transport physics. nih.govresearchgate.net |

| Medicinal Chemistry | Synthetic Chemistry, Pharmacology, Biology, Computational Science | Synthesis of new analogues, biological activity screening (e.g., anticancer, antimicrobial), molecular docking studies. nih.govmdpi.com |

| Chemical Sensors | Analytical Chemistry, Synthetic Chemistry, Environmental Science | Development of fluorescent probes, testing for selective analyte detection, application in real-world samples. clockss.org |

Q & A

Q. What are common synthetic routes for (9-Benzyl-9H-carbazol-3-YL)methanol?

- Methodological Answer : The synthesis typically involves three steps:

Benzylation : Introduce the benzyl group at the N9 position of carbazole using alkylation agents like benzyl bromide in the presence of a base (e.g., KOH) and a phase-transfer catalyst (e.g., TBAB) .

Formylation : Install the aldehyde group at the C3 position via Friedel-Crafts acylation using acyl chlorides (e.g., mesitylene-2-carboxylic acid chloride) and Lewis acids (e.g., AlCl₃) .

Reduction : Reduce the aldehyde intermediate to the methanol derivative using NaBH₄ or LiAlH₄ .

Yields and purity are optimized by controlling reaction temperature (0–20°C) and solvent choice (e.g., CH₂Cl₂) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl at N9, methanol at C3) via ¹H/¹³C NMR chemical shifts (e.g., benzyl protons at δ 5.2–5.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization. Discrepancies in bond lengths/angles are minimized via iterative refinement cycles .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~318) .

Q. How is purity assessed during synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 1:6 ratio) to isolate the product .

- HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts formylation?

- Methodological Answer :

- Temperature Control : Maintain 0°C during acyl chloride addition to minimize side reactions (e.g., over-acylation) .

- Catalyst Screening : Compare AlCl₃ vs. FeCl₃ for regioselectivity at C3. AlCl₃ favors C3 over C1/C4 due to steric effects .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution kinetics .

Q. How to resolve contradictions between computational models (DFT) and experimental XRD data?

- Methodological Answer :

- Validation Steps :

Cross-check DFT-optimized geometries with XRD torsion angles (e.g., C31–C19–C21–C32 = 30.1° vs. computed 28.5°) .

Analyze crystal packing effects (e.g., π-π stacking) that may distort bond angles .

- Software Tools : Use SHELXL for refining disorder models and Mercury for visualizing intermolecular interactions .

Q. What strategies enable selective functionalization of the carbazole core for material science applications?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C6 using HNO₃/H₂SO₃ to tune optoelectronic properties .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for C–C bond formation at C3/C6 .

- Post-Functionalization : Convert –CH₂OH to –CH₂OTf for nucleophilic substitution with amines/thiols .

Q. How to address discrepancies in NMR vs. XRD data for conformationally flexible groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.